(2S,4S)-4-(4-Bromo-2-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Description
This compound features a pyrrolidine backbone with stereochemical specificity (2S,4S). Key structural elements include:
- Position 1: A tert-butoxycarbonyl (Boc) protecting group, commonly used to stabilize amines during synthesis.
- Position 2: A carboxylic acid moiety, which enhances solubility and enables hydrogen bonding.
- Position 4: A 4-bromo-2-methylphenoxy substituent, contributing steric bulk and electronic modulation.
The bromine atom at the para position of the phenoxy ring enhances electrophilicity, while the ortho-methyl group introduces steric hindrance.
Properties
IUPAC Name |
(2S,4S)-4-(4-bromo-2-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO5/c1-10-7-11(18)5-6-14(10)23-12-8-13(15(20)21)19(9-12)16(22)24-17(2,3)4/h5-7,12-13H,8-9H2,1-4H3,(H,20,21)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZNUEOYQKKGLQ-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4S)-4-(4-Bromo-2-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, often referred to as Boc-4-bromo-phenoxy-L-proline, is a derivative of pyrrolidine carboxylic acids. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its applications in drug design.
- Molecular Formula : C₁₈H₂₄BrNO₅
- CAS Number : 1354485-17-8
- Molecular Weight : 392.29 g/mol
Enzyme Inhibition
Research indicates that derivatives of pyrrolidine carboxylic acids, including this compound, exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of neurotransmitters and are implicated in neurodegenerative diseases like Alzheimer's.
- Inhibitory Potency : Studies have shown that compounds similar to this compound can achieve IC50 values in the low micromolar range against BuChE, suggesting high potency. For instance, related compounds have demonstrated IC50 values from 5.07 µM to 14.23 µM against BuChE, with selectivity ratios indicating a preference for BuChE over AChE .
The mechanism of action for this class of compounds typically involves binding to the active site of the target enzyme. Molecular docking studies suggest that these compounds form favorable interactions within the enzyme's active site, contributing to their inhibitory effects. For example, hydrogen bonding and lipophilic interactions with key amino acid residues have been observed .
Case Studies
-
Alzheimer's Disease Models
- In vitro studies using cell lines have shown that certain derivatives exhibit neuroprotective effects by inhibiting AChE and BuChE, which are crucial for maintaining cholinergic signaling in the brain. These findings support the potential use of such compounds in developing therapeutic agents for Alzheimer's disease .
- Synthetic Pathways
Comparative Analysis
| Compound | IC50 (µM) | Selectivity Ratio (BuChE/AChE) |
|---|---|---|
| (2S,4S)-Boc-4-bromo-phenoxy-L-proline | 5.07 | >19.72 |
| Donepezil | 10.00 | 1 |
| Other Pyrrolidine Derivatives | Varies | Varies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
Compound A : (2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid (CAS: 1354485-57-6)
- Key Differences: Phenoxy substituents: 2-Bromo-4-isopropyl vs. 4-bromo-2-methyl. Impact:
- The bromine at the ortho position may alter steric interactions in binding pockets compared to the para position in the target compound .
Compound B : (2S,4S)-4-(4-Bromo-2-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid (CAS: 1135227-05-2)
- Key Differences :
- Substituents : Fluorine at the ortho position vs. methyl in the target compound.
- Impact :
- Reduced steric hindrance compared to methyl, favoring tighter binding in some enzymatic contexts .
Compound C : (2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
- Key Differences :
- Substituents : tert-Pentyl at the para position vs. methyl in the target compound.
- Impact :
- tert-Pentyl’s extreme bulkiness significantly increases logP, reducing solubility but improving membrane permeability.
- May hinder rotation around the phenoxy-pyrrolidine bond, affecting conformational flexibility .
Functional Group Modifications
Compound D : (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
- Key Differences :
- Halogen substitution : Chlorine replaces bromine.
- Impact :
- Chlorine’s smaller van der Waals radius and lower electronegativity reduce steric and electronic effects compared to bromine.
- May decrease reactivity in nucleophilic aromatic substitution .
Compound E : (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 96314-29-3)
- Key Differences: Substituent: Simple phenyl group vs. substituted phenoxy. Impact:
- Absence of bromine and oxygen reduces electrophilicity and hydrogen-bonding capacity.
- Simpler structure may lower synthetic complexity but reduce target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
